2-Amino-3-cyano-6-methylisonicotinate
Description
2-Amino-3-cyano-6-methylisonicotinate (molecular formula: C₈H₆N₃O₂⁻; molecular weight: 176.15 g/mol) is a pyridine-based derivative of isonicotinic acid. Its structure features a cyano group at position 3, an amino group at position 2, and a methyl group at position 6 (Figure 1). These functional groups confer distinct reactivity, enabling participation in hydrogen bonding, nucleophilic substitution, and redox reactions. The compound is synthesized via solvent-free reactions between 2-cyanoacetamide and methyl isonicotinate under optimized conditions . Its applications span organic synthesis (e.g., heterocyclic compound preparation), enzyme interaction studies, and industrial specialty chemical production .
Properties
Molecular Formula |
C8H6N3O2- |
|---|---|
Molecular Weight |
176.15 g/mol |
IUPAC Name |
2-amino-3-cyano-6-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C8H7N3O2/c1-4-2-5(8(12)13)6(3-9)7(10)11-4/h2H,1H3,(H2,10,11)(H,12,13)/p-1 |
InChI Key |
PXGKSOKWNQRCKH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=N1)N)C#N)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-cyano-6-methylisonicotinate typically involves the reaction of 2-cyanoacetamide with methyl isonicotinate under specific conditions. One common method involves the use of a solvent-free reaction where the reactants are stirred at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-cyano-6-methylisonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Amino derivatives where the cyano group is reduced.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-cyano-6-methylisonicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Amino-3-cyano-6-methylisonicotinate involves its interaction with specific molecular targets. The cyano and amino groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
| Compound Name | Molecular Formula | Substituents (Positions) | Key Features |
|---|---|---|---|
| 2-Amino-3-cyano-6-methylisonicotinate | C₈H₆N₃O₂⁻ | -NH₂ (2), -CN (3), -CH₃ (6) | Dual electron-withdrawing (-CN) and electron-donating (-NH₂) groups; methyl enhances lipophilicity |
| Methyl isonicotinate | C₇H₇NO₂ | -COOCH₃ (4) | Lacks cyano and amino groups; foundational structure for derivatives |
| Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate | C₁₀H₁₁N₂O₃ | -OH (2), -CN (3), -CH₃ (6) | Hydroxyl group replaces amino; reduced nucleophilicity but retains H-bonding |
| Methyl 2-chloro-3-cyano-6-methylisonicotinate | C₈H₇ClN₂O₂ | -Cl (2), -CN (3), -CH₃ (6) | Chlorine substituent increases electrophilicity; potential for SNAr reactions |
| Ethyl 3-cyano-2-mercapto-6-methylisonicotinate | C₁₀H₁₁N₂O₂S | -SH (2), -CN (3), -CH₃ (6) | Thiol group enhances metal coordination and redox activity |
Key Observations :
- Electron-Withdrawing Groups: The cyano group at position 3 stabilizes the ring against electrophilic attack but activates positions 4 and 5 for substitution .
- Amino vs. Hydroxy/Thiol Groups: The amino group in the target compound supports nucleophilic reactions (e.g., acylation), whereas hydroxyl or thiol groups in analogs favor redox or coordination chemistry .
- Methyl Substituent: Enhances lipophilicity, improving membrane permeability in biological systems compared to unmethylated analogs like 2-amino-3-cyanoisonicotinate .
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